An In-Depth Technical Guide to endo-BCN-PEG8-acid: Structure, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to endo-BCN-PEG8-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of endo-BCN-PEG8-acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical and physical characteristics, provides established experimental protocols for its use, and illustrates a common workflow for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Properties
Endo-BCN-PEG8-acid is a versatile chemical tool designed for the precise covalent linkage of biomolecules. Its structure is tripartite, consisting of an endo-bicyclononyne (endo-BCN) moiety, a polyethylene (B3416737) glycol (PEG) spacer of eight units, and a terminal carboxylic acid. This unique combination of functional groups imparts specific and advantageous properties for advanced bioconjugation strategies.
The endo-BCN group is a strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This reaction is notable for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst. The endo isomer of BCN is known for its high reactivity in SPAAC reactions.
The PEG8 spacer is a hydrophilic chain of eight ethylene (B1197577) glycol units. This linker enhances the aqueous solubility of the molecule and any conjugate it forms. Furthermore, the PEG spacer provides flexibility and reduces steric hindrance, which can be crucial for maintaining the biological activity of the conjugated biomolecules.
The terminal carboxylic acid provides a reactive handle for covalent modification through amide bond formation. This is typically achieved by reacting the carboxylic acid with primary amines on a target molecule, such as lysine (B10760008) residues on a protein, in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).
Chemical and Physical Properties
A summary of the key quantitative data for endo-BCN-PEG8-acid is presented in Table 1. This information is essential for accurate experimental design, including stoichiometry calculations and solvent selection.
| Property | Value | Source(s) |
| Chemical Formula | C₃₀H₅₁NO₁₂ | [1][2][3] |
| Molecular Weight | 617.73 g/mol | [1][2][3] |
| CAS Number | 2126805-02-3 | [1][2][3] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid or oil | [3] |
| Solubility | Soluble in DMSO, DMF, and water | [4] |
| Storage Conditions | -20°C, desiccated, protected from light | [1] |
Experimental Protocols
The utility of endo-BCN-PEG8-acid lies in its ability to undergo two distinct and orthogonal conjugation reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and amide coupling. The following sections provide detailed methodologies for these key experiments.
Amide Coupling of endo-BCN-PEG8-acid to an Amine-Containing Molecule
This protocol describes the conjugation of the carboxylic acid moiety of endo-BCN-PEG8-acid to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).
Materials:
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endo-BCN-PEG8-acid
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Amine-containing molecule (e.g., antibody)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
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Desalting column or dialysis equipment for purification
Procedure:
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Preparation of Reagents:
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Equilibrate all reagents to room temperature before use.
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Prepare a stock solution of endo-BCN-PEG8-acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
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Prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF, DMSO, or water immediately before use.
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Activation of Carboxylic Acid:
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Dissolve endo-BCN-PEG8-acid in Activation Buffer.
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Add a 5-10 fold molar excess of EDC and NHS (or sulfo-NHS) to the endo-BCN-PEG8-acid solution.
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Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
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Conjugation to Amine-Containing Molecule:
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Dissolve the amine-containing molecule in Coupling Buffer.
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Add the activated endo-BCN-PEG8-acid (NHS ester) to the solution of the amine-containing molecule. A 10-20 fold molar excess of the linker is a common starting point for protein conjugations.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching of the Reaction:
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Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS ester.
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Incubate for 15-30 minutes at room temperature.
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Purification of the Conjugate:
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Remove excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
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Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the conjugation of the BCN group of an endo-BCN-PEG8-functionalized molecule to an azide-containing molecule.
Materials:
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BCN-functionalized molecule (prepared as in section 2.1)
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Azide-containing molecule
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Reaction Buffer: PBS, pH 7.4 or other amine-free buffer
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Purification system (e.g., HPLC, FPLC, or spin desalting column)
Procedure:
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Preparation of Reactants:
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Ensure the BCN-functionalized molecule and the azide-containing molecule are purified and in a compatible, amine-free buffer such as PBS.
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Determine the concentrations of both reactants accurately.
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SPAAC Reaction:
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In a reaction vessel, combine the BCN-functionalized molecule and the azide-containing molecule. A slight molar excess (1.5-5 fold) of one reactant can be used to drive the reaction to completion, depending on which component is more precious.
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Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
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Purification of the Final Conjugate:
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Purify the resulting conjugate from unreacted starting materials using an appropriate method based on the properties of the molecules, such as size exclusion chromatography, affinity chromatography, or HPLC.
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Application Workflow: PROTAC Synthesis
A prominent application of endo-BCN-PEG8-acid is in the construction of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following diagram illustrates a logical workflow for the synthesis of a PROTAC using endo-BCN-PEG8-acid.
Caption: Logical workflow for the synthesis of a PROTAC using endo-BCN-PEG8-acid.
This workflow demonstrates the sequential and orthogonal nature of the reactions facilitated by endo-BCN-PEG8-acid. First, the carboxylic acid is activated and coupled to a primary amine on the target protein ligand. Following purification, the BCN group of the resulting intermediate is then reacted with an azide-functionalized E3 ligase ligand via SPAAC to yield the final PROTAC molecule.
Conclusion
Endo-BCN-PEG8-acid is a powerful and versatile heterobifunctional linker that enables the precise and efficient conjugation of biomolecules. Its unique combination of a highly reactive, copper-free click chemistry handle (endo-BCN), a solubility-enhancing and flexible PEG8 spacer, and a versatile amide-coupling moiety (carboxylic acid) makes it an invaluable tool for researchers in drug development, proteomics, and materials science. The detailed protocols and logical workflow provided in this guide offer a solid foundation for the successful application of endo-BCN-PEG8-acid in a variety of advanced bioconjugation strategies.
